molecular formula C16H17ClN2OS B14353259 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL CAS No. 96018-72-3

8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL

Cat. No.: B14353259
CAS No.: 96018-72-3
M. Wt: 320.8 g/mol
InChI Key: WSJMTQNVDMZIQL-UHFFFAOYSA-N
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Description

8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL typically involves the reaction of 8-chloro-10H-phenothiazine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antipsychotic and antihistamine properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antipsychotic and antihistamine effects makes it a versatile compound in both research and therapeutic contexts .

Properties

CAS No.

96018-72-3

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

8-chloro-10-[2-(dimethylamino)ethyl]phenothiazin-3-ol

InChI

InChI=1S/C16H17ClN2OS/c1-18(2)7-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,20H,7-8H2,1-2H3

InChI Key

WSJMTQNVDMZIQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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